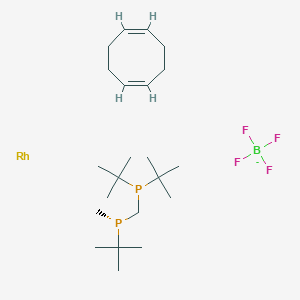

(S)-TCFP-Rh

Description

Significance of Homogeneous Asymmetric Catalysis in Modern Synthetic Chemistry

Homogeneous asymmetric catalysis stands as a cornerstone of modern synthetic chemistry, offering an efficient and elegant solution for the synthesis of chiral molecules. taylorfrancis.comsolubilityofthings.com Its importance lies in the ability to produce large quantities of pure chiral materials using only minute amounts of a chiral catalyst. taylorfrancis.com This methodology is particularly crucial for the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. taylorfrancis.comsolubilityofthings.com By employing soluble catalysts that operate in the same phase as the reactants, homogeneous catalysis allows for high selectivity and mild reaction conditions, which are advantageous for the synthesis of complex organic molecules. solubilityofthings.com The uniform phase of homogeneous systems also facilitates a clearer understanding of reaction mechanisms, enabling researchers to refine and develop more effective and sustainable chemical processes. solubilityofthings.com This approach provides highly selective pathways that maximize the formation of desired products while minimizing the generation of unwanted byproducts. solubilityofthings.com Furthermore, the field is a driver of innovation in materials science and the development of renewable energy sources. numberanalytics.com

Role of Chiral Transition Metal Complexes in Enantioselective Transformations

Chiral transition metal complexes are pivotal in enantioselective transformations, acting as the catalysts that introduce chirality into a prochiral substrate. tcichemicals.comrsc.org These complexes create a specific asymmetric environment around the reaction center, which dictates the stereochemical outcome of the reaction. tcichemicals.com The success of these transformations is highly dependent on the structure and electronic properties of the chiral ligands that coordinate to the metal center. jst.go.jpnih.gov The design of these ligands is a significant area of research, as they are crucial for achieving high enantioselectivity. tcichemicals.comjst.go.jp A variety of transition metals, including rhodium, iridium, palladium, ruthenium, and iron, are utilized in these complexes, often in combination with chiral ligands to facilitate a wide range of asymmetric reactions. rsc.orgacs.orgresearchgate.net The development of these catalysts has enabled the functionalization of unactivated C-H bonds in an enantioselective manner, a highly sought-after transformation due to its atom and step economy. researchgate.net

Overview of Rhodium Catalysis in Asymmetric Synthesis

Rhodium has emerged as a particularly versatile and widely used metal in asymmetric catalysis. acs.orgsnnu.edu.cn Rhodium-catalyzed reactions have become a powerful tool for the enantioselective synthesis of a vast array of chiral compounds. acs.org Historically, rhodium complexes have been extensively studied and successfully applied in the asymmetric hydrogenation of prochiral enamides. taylorfrancis.com A landmark achievement in this area was the industrial production of (S)-3,4-dihydroxyphenylalanine (L-DOPA) using a rhodium catalyst with the DIPAMP ligand. tcichemicals.com

In recent decades, the scope of rhodium catalysis has expanded significantly to include a variety of other transformations, such as C-H functionalization, conjugate additions, and cycloadditions. acs.orgsnnu.edu.cnacs.org Rhodium-catalyzed asymmetric arylation, for instance, provides a direct method for introducing aryl groups enantioselectively. acs.org The development of novel chiral ligands continues to be a major focus in advancing rhodium-catalyzed asymmetric reactions, leading to improved catalytic systems with enhanced activity and selectivity. acs.org Mechanistic studies of rhodium-catalyzed reactions, particularly in asymmetric hydrogenation, have provided valuable insights into how enantioselection occurs, often involving rhodium-dihydride intermediates. tcichemicals.com

Introduction to P-Chiral Phosphine (B1218219) Ligands in Rhodium-Catalyzed Asymmetric Reactions

P-chiral phosphine ligands, which possess a stereogenic center at the phosphorus atom, represent an important class of ligands for rhodium-catalyzed asymmetric reactions. tcichemicals.comresearchgate.net These ligands, when coordinated to a rhodium center, create a well-defined chiral environment that can lead to high levels of enantioselectivity. tcichemicals.comjst.go.jp The development of P-chiral phosphine ligands has been a significant area of research, with early examples like DIPAMP demonstrating their potential. tcichemicals.com More recent advancements have led to the synthesis of conformationally rigid and electron-rich P-chiral phosphine ligands that exhibit excellent enantioselectivity and catalytic activity in a variety of transition-metal-catalyzed reactions. jst.go.jpnih.gov

A notable example of a modern P-chiral phosphine ligand is Trichickenfootphos (TCFP). researchgate.netwiley-vch.de The rhodium complex of TCFP has proven to be highly efficient in the asymmetric hydrogenation of various functionalized olefins. researchgate.net The design of these ligands often involves creating a "three-hindered quadrant" model, where bulky substituents on the phosphorus atoms effectively block certain coordination sites, thereby directing the substrate to approach the metal center in a specific orientation, leading to high enantioselectivity. researchgate.net The synthesis of these ligands has been facilitated by the use of phosphine-boranes as intermediates. nih.govresearchgate.net

Detailed Research Findings

The rhodium complex of the P-chiral phosphine ligand (S)-TCFP has demonstrated remarkable efficiency in the asymmetric hydrogenation of various substrates. The data below, compiled from research findings, illustrates the high enantiomeric excess (ee) and yields achieved with this catalytic system.

| Substrate | Catalyst Loading (mol%) | Pressure (bar) | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| α-Enamido ester for Pregabalin precursor | 0.0037 | 3.5 | MeOH | 98 | 98 | harvard.edu |

| Functionalized Olefins | Not specified | Not specified | Not specified | >95 | up to 99 | nih.gov |

| β-Dehydroamino Acid Derivatives | Not specified | Not specified | Not specified | >95 | up to 99 | nih.gov |

Properties

Molecular Formula |

C22H44BF4P2Rh- |

|---|---|

Molecular Weight |

560.2 g/mol |

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |

InChI |

InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1 |

InChI Key |

CRUGJRKRRYVPDF-JMJDVLNDSA-N |

Isomeric SMILES |

[B-](F)(F)(F)F.CC([P@@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |

Origin of Product |

United States |

Ligand Design and Synthetic Methodologies for the S Tcfp Ligand

Historical Development of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are instrumental in transition-metal-catalyzed asymmetric reactions, creating a chiral environment around the metal center that dictates the enantioselectivity of the transformation. tcichemicals.com These ligands are generally classified into two main types: those with backbone chirality and those that are P-chirogenic, possessing a stereogenic phosphorus atom. tcichemicals.comnih.gov

The field of P-chiral phosphine ligands was pioneered by catalysts like DIPAMP, developed in the 1970s for the industrial synthesis of L-DOPA. tcichemicals.com However, for many years, the development of P-chiral ligands lagged behind those with backbone chirality, largely due to significant synthetic challenges. tcichemicals.comnih.gov Early synthetic routes often involved phosphine oxides as intermediates, which made the preparation of enantiomerically pure ligands difficult. tcichemicals.com

A paradigm shift occurred with the advent of phosphine-borane chemistry. tcichemicals.comnih.gov Researchers discovered that phosphine-boranes could serve as stable, air-resistant intermediates, protecting the trivalent phosphorus from oxidation. nih.govresearchgate.net This innovation facilitated the development of new, more convenient methods for creating a diverse range of P-chiral phosphine ligands, revitalizing interest and research in this area. tcichemicals.comjst.go.jp This methodology proved crucial for synthesizing conformationally rigid and electron-rich ligands that exhibit high enantioselectivity and catalytic activity. nih.govresearchgate.net

In 2004, a significant advancement in ligand design was reported by Hoge and coworkers with the introduction of Trichickenfootphos (TCFP). wiley-vch.deacs.org TCFP, an acronym derived from the three bulky tert-butyl groups that resemble a chicken's foot, is a C₁-symmetric bisphosphine ligand. rsc.orgacs.org This design marked a departure from the prevailing C₂-symmetric ligands. researchgate.net

The conceptual basis for TCFP is the "three-hindered quadrant" model. wiley-vch.deresearchgate.net When coordinated to a metal like rhodium, the three sterically demanding tert-butyl groups effectively block three of the four quadrants around the metal center. wiley-vch.dersc.org This leaves a single, relatively unhindered quadrant available for the substrate to coordinate, leading to high levels of stereocontrol. rsc.org The ligand's superior performance was notably demonstrated in the highly efficient Rh-catalyzed asymmetric hydrogenation for the synthesis of a precursor to Pregabalin. wiley-vch.deacs.orgharvard.edu Despite its catalytic prowess, TCFP is known to be sensitive to air, which can present handling challenges. acs.org

Synthetic Strategies for (S)-TCFP Ligand Preparation

The synthesis of enantiopure (S)-TCFP relies on modern techniques in asymmetric synthesis, particularly leveraging phosphine-borane chemistry to control the stereochemistry at the phosphorus center.

The synthesis of P-chiral ligands like TCFP is heavily reliant on phosphine-borane intermediates. rsc.orgresearchgate.net A key development by Imamoto and coworkers was a procedure for producing optically pure tert-butylmethylphosphane-borane, a critical building block for TCFP. rsc.org This method utilizes (−)-bornyl chloroformate as a chiral auxiliary, enabling the synthesis of both enantiomers of the phosphane-borane and avoiding the use of the toxic reagent sparteine. rsc.org The borane (B79455) group serves as a protective shield for the phosphine, preventing unwanted oxidation during the synthetic sequence and allowing for stereospecific reactions. nih.gov

The original synthesis of TCFP was notable in its approach to achieving enantiopurity. Unlike many chiral ligands that are built from an already chiral pool, TCFP was first prepared in its racemic form. rsc.org The crucial stereoselective step involved the separation of the enantiomers of the diphosphane-borane intermediate. This separation was accomplished using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase. rsc.org This strategy, while effective, differs from methods where stereochemistry is installed earlier in the synthesis through a diastereoselective reaction. The development of methods using chiral auxiliaries, such as the aforementioned (−)-bornyl chloroformate, represents a more direct stereoselective synthetic route. rsc.org

Structural Characteristics of the (S)-TCFP Ligand

The unique structure of the (S)-TCFP ligand is directly responsible for its high efficacy in asymmetric catalysis.

The ligand is a C₁-symmetric, methylene-bridged bisphosphine. wiley-vch.deacs.org It features two distinct phosphino (B1201336) groups: a di-tert-butylphosphino moiety and a P-stereogenic tert-butyl(methyl)phosphino group. wiley-vch.de The defining characteristic is the steric arrangement of its four substituents. Three of these are bulky tert-butyl groups, while the fourth is a small methyl group. rsc.org

When (S)-TCFP chelates to a rhodium center, it forms a conformationally rigid four-membered ring. wiley-vch.dersc.org This rigidity, combined with the electron-rich nature of the phosphine donors, contributes to its high catalytic activity. rsc.org The "three-hindered quadrant" architecture created by the bulky tert-butyl groups is the most critical structural feature. rsc.orgresearchgate.net This arrangement sterically directs the incoming substrate to the single open quadrant defined by the small methyl group, thereby achieving a high degree of enantioselective recognition. rsc.org

The table below summarizes the key structural and design features of the TCFP ligand.

| Feature | Description | Reference |

| Symmetry | C₁-Symmetric | wiley-vch.deacs.org |

| Ligand Type | Methylene-bridged bisphosphine | wiley-vch.de |

| Key Substituents | Three tert-butyl groups, one methyl group | rsc.org |

| Core Concept | "Three-Hindered Quadrant" model | wiley-vch.dersc.orgresearchgate.net |

| Chelate Ring | Forms a rigid four-membered ring with metals | wiley-vch.dersc.org |

| Electronic Nature | Electron-rich | rsc.org |

The following table compares TCFP with its nitrogen-bridged analogue, MaxPHOS, highlighting their performance in the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate (Z-MAC).

| Ligand / Catalyst | Substrate | Conversion (%) | ee (%) | Reference |

| [Rh((S)-TCFP)(cod)]BF₄ | Z-MAC | >99 | >99 (R) | conicet.gov.ar |

| [Rh((S)-MaxPHOS)(cod)]BF₄ | Z-MAC | >99 | >99 (R) | conicet.gov.ar |

C1 Symmetry and Chiral Environment Generation

The (S)-TCFP ligand, di-tert-butylphosphino-tert-butyl(methyl)phosphinomethane, is a C1-symmetric bisphosphine ligand. wiley-vch.deacs.org Unlike C2-symmetric ligands which possess a twofold rotational axis, C1-symmetric ligands lack any symmetry elements other than the identity operation. acs.orgresearchgate.net This absence of symmetry is a deliberate design feature that plays a crucial role in creating a highly effective chiral environment around the metal center. acs.org

The chirality of the (S)-TCFP ligand originates from the P-stereogenic center on the tert-butyl(methyl)phosphino group. This single stereocenter, in conjunction with the asymmetric arrangement of the bulky tert-butyl groups, results in a molecule that is inherently handed. When coordinated to a rhodium center, the ligand's C1 symmetry ensures that the resulting metal complex is also asymmetric, thereby enabling the differentiation between the two enantiotopic faces of a prochiral substrate during the catalytic cycle. ub.edu This precise facial discrimination is the foundation of its ability to induce high enantioselectivity in hydrogenation reactions. researchgate.net

The rigidity of the four-membered chelate ring formed upon coordination of the TCFP ligand to the rhodium atom is another critical factor. This rigidity helps to lock the complex into a well-defined conformation, minimizing conformational flexibility that could lead to a loss of enantioselectivity. rsc.org The combination of a single P-stereogenic center and the constrained geometry of the C1-symmetric chelate ring generates a highly ordered and predictable chiral pocket, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer of the product. ub.edu

"Three-Hindered Quadrant" Concept and its Implications for Catalysis

A key innovation in the design of the (S)-TCFP ligand is the "three-hindered quadrant" concept. rsc.orgrsc.orgrsc.org This model provides a powerful rationale for the high activity and enantioselectivity observed with the (S)-TCFP-Rh catalyst. researchgate.net When viewing the rhodium complex, the space around the metal center can be divided into four quadrants. In the case of (S)-TCFP, three of these quadrants are sterically occluded by the bulky tert-butyl groups of the ligand. rsc.orgrsc.org

This leaves only one quadrant relatively unhindered and accessible for the coordination of the incoming substrate. acs.org This steric arrangement has profound implications for catalysis:

Enhanced Enantioselectivity: By effectively blocking three of the four possible coordination sites, the ligand dictates that the prochiral substrate can only approach the metal center from one specific direction. ub.eduacs.org This forced orientation ensures a highly selective binding mode, which is a prerequisite for high enantiomeric excess in the final product. researchgate.net

Increased Catalytic Activity: The concept also helps to explain the high activity of the catalyst. The clear and open coordination site allows for rapid substrate binding and product release, contributing to a high turnover number. organic-chemistry.org

The development of the TCFP ligand demonstrated that C1-symmetric ligands employing the "three-hindered quadrant" strategy could not only compete with but in many cases outperform their C2-symmetric counterparts, which traditionally dominated the field of asymmetric hydrogenation. rsc.orgresearchgate.net This concept has since inspired the design of other successful C1-symmetric ligands for a variety of asymmetric transformations. organic-chemistry.orgd-nb.info

The synthesis of the (S)-TCFP ligand has been approached through different methodologies, reflecting the broader challenges and advancements in the preparation of P-chiral phosphines.

One of the earlier methods for obtaining the enantiomerically pure (S)-TCFP ligand involved the synthesis of the racemic diphosphine-borane followed by the separation of the enantiomers using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase. rsc.org While effective, this method can be less efficient for large-scale production.

A more recent and scalable approach utilizes a chiral auxiliary-based method. For instance, the synthesis can be initiated from optically pure starting materials. Imamoto and coworkers developed a procedure for the gram-scale synthesis of optically pure t-butylmethylphosphane–borane using (–)-bornyl chloroformate as a chiral auxiliary. rsc.org This key intermediate can then be used in subsequent steps to construct the final (S)-TCFP ligand, avoiding the need for chiral resolution at a later stage. rsc.org This methodology offers a more direct and efficient route to the enantiomerically pure ligand. rsc.org

The general synthetic strategy often involves the coupling of two different phosphine fragments. For TCFP, this would involve the connection of a di-tert-butylphosphino moiety and a chiral tert-butyl(methyl)phosphino unit via a methylene (B1212753) bridge. The use of phosphine-borane adducts throughout the synthesis is a common tactic to protect the phosphorus atoms from oxidation and to facilitate handling. rsc.org The final deboranation step then yields the desired (S)-TCFP ligand.

Research Findings: this compound in Asymmetric Hydrogenation

The this compound complex has proven to be a highly effective catalyst for the asymmetric hydrogenation of a wide range of functionalized olefins, consistently delivering products with high enantiomeric excess (ee). Below are tables summarizing some of the key research findings.

| Substrate | Product | Enantiomeric Excess (% ee) | Configuration | Reference |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | 99 | R | conicet.gov.ar |

| Methyl α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | 99 | R | conicet.gov.ar |

| (E)-Methyl 3-acetamido-2-butenoate | Methyl 3-acetamidobutanoate | 99.2 | R | figshare.comacs.org |

| (Z)-β-Acetamido-β-phenylacrylate | β-Acetamidophenylpropionate | 96 | S | conicet.gov.ar |

| Substrate | Substrate/Catalyst Ratio (S/C) | Conditions | Conversion | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Pregabalin Precursor | 27,000 | MeOH, RT, 50 psi H₂ | >99% | 98 | rsc.org |

| Methyl α-acetamidoacrylate | 10,000 | MeOH, 25 °C, 1.5 bar H₂ | Complete | >99 | conicet.gov.ar |

| (Z)-Methyl α-acetamidocinnamate | 10,000 | MeOH, 25 °C, 1.5 bar H₂ | Complete | >99 | conicet.gov.ar |

Formation and Coordination Chemistry of S Tcfp Rhodium Complexes

Synthesis of (S)-TCFP-Rhodium Precatalysts

The preparation of (S)-TCFP-Rhodium precatalysts typically involves the reaction of a suitable rhodium(I) precursor with the free (S)-TCFP ligand. This process is generally carried out under an inert atmosphere to prevent the oxidation of the phosphine (B1218219) ligand and the rhodium center.

Rhodium(I) complexes featuring labile olefin ligands are common starting materials for the synthesis of phosphine-rhodium catalysts. These precursors are favored because the weakly coordinated olefin(s) can be readily displaced by the incoming, more strongly coordinating phosphine ligand. For the synthesis of cationic rhodium(I) phosphine complexes like those with (S)-TCFP, precursors such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄, are frequently employed. Another widely used precursor is the dimeric chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂. The choice of precursor can influence the reaction conditions and the nature of the final complex (cationic or neutral).

| Common Rhodium(I) Precursors | Formula | Typical Application |

| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | [Rh(COD)₂]BF₄ | Synthesis of cationic phosphine complexes |

| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | [Rh(COD)Cl]₂ | Synthesis of neutral and cationic phosphine complexes |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate | [Rh(NBD)₂]BF₄ | Synthesis of cationic phosphine complexes |

| Acetylacetonatobis(ethylene)rhodium(I) | Rh(acac)(C₂H₄)₂ | Synthesis of neutral phosphine complexes |

The formation of the (S)-TCFP-Rhodium complex proceeds via a ligand exchange reaction, where the phosphine ligand displaces one or more of the ligands from the rhodium precursor. When using a precursor like [Rh(COD)₂]BF₄, the strongly binding bidentate (S)-TCFP ligand displaces one of the 1,5-cyclooctadiene (B75094) (COD) ligands to form the stable cationic complex, [(S)-TCFP-Rh(COD)]BF₄.

The general reaction can be represented as: [Rh(COD)₂]BF₄ + (S)-TCFP → [this compound(COD)]BF₄ + COD

This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature. The progress of the reaction can be monitored by techniques like ³¹P NMR spectroscopy, which will show a shift in the phosphorus signal upon coordination to the rhodium center, often accompanied by the appearance of rhodium-phosphorus coupling. The resulting complex is then typically isolated as a stable, often crystalline, solid.

Structural Analysis of (S)-TCFP-Rhodium Complexes

The geometry and electronic environment of (S)-TCFP-Rhodium complexes are crucial determinants of their catalytic performance. These features are elucidated through various analytical techniques, including single-crystal X-ray diffraction and multinuclear NMR spectroscopy.

For a complex of the type [this compound(COD)]⁺, the rhodium(I) center, which has a d⁸ electron configuration, typically adopts a square planar coordination geometry. In this arrangement, the rhodium atom is coordinated to the two phosphorus atoms of the chelating (S)-TCFP ligand and the two carbon-carbon double bonds of the 1,5-cyclooctadiene ligand. This geometry is common for four-coordinate d⁸ metal complexes.

The electronic environment at the rhodium center is significantly influenced by the (S)-TCFP ligand. As a P-chiral, electron-rich phosphine, (S)-TCFP is a strong σ-donor. This property increases the electron density on the rhodium center, which can, in turn, affect the metal's ability to participate in subsequent catalytic steps, such as oxidative addition. Spectroscopic techniques like NMR provide insight into this electronic environment. For instance, the ¹⁰³Rh NMR chemical shift and the magnitude of the ¹J(Rh-P) coupling constant are sensitive indicators of the electronic nature of the rhodium center.

The (S)-TCFP ligand is characterized by the presence of bulky tert-butyl groups on its phosphorus atoms. This significant steric bulk imposes considerable constraints on the coordination sphere of the rhodium atom. The steric pressure exerted by the ligand can influence bond angles and distances within the complex.

The primary effects of the steric bulk of the (S)-TCFP ligand on the complex's structure include:

Distortion from Ideal Geometry: The steric repulsion between the bulky substituents on the phosphine and the other ligands (e.g., COD) can cause a distortion from an ideal square planar geometry. This can manifest as a slight tetrahedral twisting of the coordination plane.

Creation of a Chiral Pocket: The bulky groups of the chiral (S)-TCFP ligand create a well-defined and rigid chiral environment around the rhodium center. This chiral pocket is instrumental in asymmetric catalysis, as it dictates the stereochemical outcome of the reaction by controlling the orientation of the substrate as it coordinates to the metal.

Influence on Ligand Lability: The steric hindrance can also affect the lability of other ligands in the coordination sphere. While the (S)-TCFP ligand itself forms a stable chelate, the steric pressure it creates might facilitate the dissociation of other ligands, which can be a key step in a catalytic cycle.

Catalytic Applications of S Tcfp Rhodium Complexes

Asymmetric Hydrogenation Reactions

Rhodium complexes bearing chiral phosphine (B1218219) ligands are renowned for their ability to catalyze the asymmetric hydrogenation of various prochiral olefins with high efficiency and enantioselectivity. The (S)-TCFP-Rhodium system is a notable example within this class of catalysts. The P-stereogenic centers and the specific chelating backbone of the TCFP ligand create a well-defined chiral environment around the rhodium metal center, which is crucial for differentiating between the two enantiotopic faces of the substrate during the hydrogenation process.

Hydrogenation of α-Dehydroamino Acids and Esters

The asymmetric hydrogenation of α-dehydroamino acids and their corresponding esters is a benchmark reaction in evaluating the efficacy of new chiral catalysts. The resulting chiral α-amino acids are fundamental building blocks for a vast number of pharmaceuticals, agrochemicals, and other biologically active molecules. While extensive research has been conducted with a variety of chiral phosphine ligands, the application of (S)-TCFP-Rhodium complexes has been more specifically documented in the context of cyclic α-dehydroamino ketones, which share key structural motifs with α-dehydroamino acids.

Research has demonstrated the utility of a rhodium complex of TCFP in the asymmetric hydrogenation of five-membered cyclic α-dehydroamino ketones. This catalytic system has been shown to produce chiral α-amino ketones with excellent enantioselectivities and quantitative conversions for a range of substrates. The substrates investigated possess endocyclic acyl and endocyclic vinyl groups, presenting a challenging hydrogenation target.

The performance of the TCFP-Rhodium catalyst with various substituted cyclic α-dehydroamino ketones is summarized below. The results highlight the catalyst's ability to accommodate different functional groups on the substrate while maintaining high levels of stereocontrol.

| Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|

| (Z)-3-acetyl-5-benzylidene-1-methylpyrrolidine-2,4-dione | (S)-3-acetyl-5-benzyl-1-methylpyrrolidine-2,4-dione | >99 | 98 |

| (Z)-5-benzylidene-1-methyl-3-propionylpyrrolidine-2,4-dione | (S)-5-benzyl-1-methyl-3-propionylpyrrolidine-2,4-dione | >99 | 97 |

| (Z)-5-(4-methoxybenzylidene)-1-methyl-3-propionylpyrrolidine-2,4-dione | (S)-5-(4-methoxybenzyl)-1-methyl-3-propionylpyrrolidine-2,4-dione | >99 | 99 |

| (Z)-5-(4-fluorobenzylidene)-1-methyl-3-propionylpyrrolidine-2,4-dione | (S)-5-(4-fluorobenzyl)-1-methyl-3-propionylpyrrolidine-2,4-dione | >99 | 98 |

| (Z)-5-(4-chlorobenzylidene)-1-methyl-3-propionylpyrrolidine-2,4-dione | (S)-5-(4-chlorobenzyl)-1-methyl-3-propionylpyrrolidine-2,4-dione | >99 | 99 |

| (Z)-5-(4-(trifluoromethyl)benzylidene)-1-methyl-3-propionylpyrrolidine-2,4-dione | (S)-5-(4-(trifluoromethyl)benzyl)-1-methyl-3-propionylpyrrolidine-2,4-dione | >99 | 99 |

The efficiency and enantioselectivity of rhodium-catalyzed asymmetric hydrogenations are often sensitive to various reaction parameters. For the hydrogenation of cyclic α-dehydroamino ketones with the TCFP-Rhodium catalyst, the optimization of conditions was crucial for achieving the reported high performance. The influence of the solvent and hydrogen pressure was systematically investigated.

A screening of different solvents revealed that halogenated solvents, particularly 1,2-dichloroethane (DCE), were superior in terms of both reactivity and enantioselectivity. The effect of hydrogen pressure was also evaluated, with optimal results being obtained at 50 bar.

| Solvent | Pressure (bar) | Conversion (%) | ee (%) |

|---|---|---|---|

| DCM | 50 | >99 | 95 |

| DCE | 50 | >99 | 98 |

| Toluene | 50 | >99 | 92 |

| THF | 50 | >99 | 90 |

| MeOH | 50 | >99 | 85 |

| DCE | 30 | >99 | 96 |

| DCE | 10 | 95 | 94 |

Hydrogenation of Enamides

The asymmetric hydrogenation of enamides provides a direct route to chiral amines and amides, which are prevalent motifs in pharmaceuticals and other fine chemicals. The development of catalysts for the highly enantioselective hydrogenation of this class of substrates is therefore of significant importance. While a broad range of chiral ligands have been successfully employed in the rhodium-catalyzed hydrogenation of enamides, specific and detailed data for the (S)-TCFP-Rhodium complex in this application are not as extensively documented in the literature as for some other ligand systems. Mechanistic studies on the rhodium-catalyzed asymmetric hydrogenation of enamides have been conducted with TCFP-Rh complexes, providing insights into the reaction pathway.

The presence of additional functional groups on an enamide substrate can present challenges and opportunities for selectivity. A well-designed chiral catalyst should not only control the stereochemistry of the hydrogenation but also tolerate a variety of functional groups. While specific examples of the (S)-TCFP-Rhodium catalyzed hydrogenation of functionalized enamides are not detailed in the available literature, the high enantioselectivities achieved with the structurally related cyclic α-dehydroamino ketones suggest that the catalyst has the potential to be effective for enamides bearing various functionalities. The electronic and steric properties of the functional groups would likely influence the catalyst-substrate interactions and, consequently, the outcome of the hydrogenation.

Hydrogenation of Cyclic α-Dehydroamino Ketones

The asymmetric hydrogenation of cyclic α-dehydroamino ketones is a critical transformation for the synthesis of chiral α-amino ketones, which are valuable building blocks in medicinal chemistry. The rhodium complex of the P-stereogenic diphosphine, Trichickenfootphos (TCFP), has proven to be a highly effective catalyst for this reaction. nih.govnih.gov

Research has demonstrated that the Rh-TCFP catalyst can hydrogenate five-membered cyclic α-dehydroamino ketones that feature both endocyclic acyl and vinyl groups. These reactions proceed with quantitative conversions and yield excellent enantioselectivities. nih.govnih.gov The unique structure of the TCFP ligand, which possesses three hindered quadrants, is considered crucial for achieving high levels of enantioinduction.

The general reaction conditions involve using a rhodium precursor, such as [Rh(COD)₂]BF₄, complexed with the (S)-TCFP ligand. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. The catalyst loading can be as low as 1 mol %, highlighting its efficiency. A variety of substrates with different substituents on the aromatic ring have been successfully hydrogenated, consistently affording the corresponding chiral α-amino ketones in high yields and with enantiomeric excesses (ee) often exceeding 95%.

Table 1: (S)-TCFP-Rh Catalyzed Hydrogenation of Cyclic α-Dehydroamino Ketones Data sourced from Zhang, Z., Hu, Q., Wang, Y., et al. (2015). Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. Organic Letters, 17(21), 5380–5383.

| Substrate (R group) | Product | Yield (%) | ee (%) |

| Phenyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-phenylethan-1-one | >99 | 95 |

| 4-Methylphenyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(p-tolyl)ethan-1-one | >99 | 96 |

| 4-Methoxyphenyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(4-methoxyphenyl)ethan-1-one | >99 | 97 |

| 4-Chlorophenyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(4-chlorophenyl)ethan-1-one | >99 | 96 |

| 4-Fluorophenyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(4-fluorophenyl)ethan-1-one | >99 | 95 |

| 2-Naphthyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(naphthalen-2-yl)ethan-1-one | >99 | 96 |

| 2-Thienyl | (R)-2-acetamido-2-cyclopent-1-enyl-1-(thiophen-2-yl)ethan-1-one | >99 | 95 |

Hydrogenation of Other Functionalized Olefins

While the this compound complex has shown exceptional performance in the hydrogenation of cyclic α-dehydroamino ketones, its application to a broader range of functionalized olefins is not as extensively documented in peer-reviewed literature.

Specificity for Diverse Olefin Architectures

The substrate scope and specificity of the this compound catalyst for olefins with varying substitution patterns and functional groups have not been comprehensively detailed in the available literature. Beyond its proven efficacy with N-acyl enamines and specifically cyclic α-dehydroamino ketones, further research is needed to fully characterize its versatility and limitations across diverse olefin architectures.

Application in the Enantioselective Synthesis of Advanced Intermediates

A notable application of the this compound catalyst is in the synthesis of a key chiral intermediate for Pregabalin, a pharmaceutical agent used to treat epilepsy and neuropathic pain. The development of this C1-symmetric bisphosphine ligand was a significant breakthrough for this synthesis. dokumen.pub The cationic rhodium complex of (S)-TCFP was utilized for the asymmetric hydrogenation of an α-acetamido dehydroamino acid derivative, achieving over 99% enantiomeric excess in the formation of the desired intermediate. dokumen.pub This application underscores the industrial potential of the this compound catalyst in providing efficient access to high-purity chiral building blocks for complex active pharmaceutical ingredients.

Other Asymmetric Catalytic Transformations

The utility of this compound complexes extends beyond hydrogenation reactions, although its application in other asymmetric transformations is an area of ongoing investigation.

Asymmetric Cycloisomerization Reactions

Asymmetric cycloisomerization reactions are powerful tools for the construction of complex cyclic molecules from simple acyclic precursors. Rhodium complexes are known to catalyze such transformations effectively. However, there is a lack of specific reports in the scientific literature detailing the use of the this compound complex as the catalyst for asymmetric cycloisomerization reactions. Therefore, its potential and efficacy in this domain remain to be thoroughly explored and documented.

Asymmetric Isomerization of Allylic Alcohols to Chiral Aldehydes

The catalytic isomerization of allylic alcohols into carbonyl compounds is a 100% atom-economic process that provides a valuable alternative to classical oxidation/reduction methodologies. mdpi.com Rhodium(I) complexes, among other transition metals, have proven to be highly efficient catalysts for this transformation. mdpi.com While many efficient systems operate in organic solvents, there is growing interest in developing water-soluble catalytic systems to enhance the economic and environmental profile of the process through catalyst recycling. mdpi.com

The development of new water-soluble Rh(I)-N-Heterocyclic Carbene (NHC) and Rh(I)-NHC-phosphine complexes has advanced the field, allowing the redox isomerization of allylic alcohols to be performed in aqueous media. mdpi.com This methodology provides straightforward and environmentally friendly access to functionalized aldehydes and ketones in good yields. mdpi.com Mechanistic studies, including control experiments and cyclic voltammetry, suggest that some of these transformations may proceed through a radical process involving a hydrogen atom transfer (HAT) mechanism. mdpi.com

Exploration in Asymmetric C-H Activation

The functionalization of C-H bonds is a central goal in modern organic synthesis, and rhodium complexes have been instrumental in advancing this field. An area of exploration involves the use of rhodium catalysts in Negishi-type cross-coupling reactions of fluorinated propenes, which proceed through consecutive C-H and C-F bond activation steps. nih.gov

In these reactions, the C-H bond activation step generates a fluorinated alkenyl ligand on the rhodium center, which is a crucial step in the catalytic cycle. nih.gov Subsequent C-F bond activation and C-C bond formation occur via an outer-sphere nucleophilic attack on this ligand. nih.gov Stoichiometric model reactions have provided insight into these key steps. For instance, the reaction of a rhodium complex with Zn(CH₃)₂ leads to methylation of the alkenyl ligand, and variable temperature NMR studies have identified a heterobimetallic rhodium-zinc complex as a key intermediate. nih.gov This exploration into the fundamental steps of C-H activation at rhodium centers is critical for the future development of enantioselective variants using chiral ligands.

Enantioselective Radical Additions Catalyzed by Chiral Rhodium Complexes

Radical additions to olefins offer a powerful method for increasing molecular complexity. nih.gov The Kharasch addition, which involves the addition of polyhalogenated alkanes across a double bond, is a classic example. nih.gov Developing an enantioselective version of this reaction has been a long-standing challenge in asymmetric synthesis. nih.gov

Recent advancements have led to the first highly enantioselective Kharasch addition reaction, utilizing chiral rhodium(I) complexes as catalysts. nih.gov This reaction facilitates the addition of Br-CX₃ (where X = Cl or Br) to terminal olefins, introducing a trihalomethyl group and generating optically active secondary bromides in high yields and enantioselectivities. nih.govnih.gov The reaction is effective for a range of substituted styrenes and other vinyl arenes. nih.gov

Computational and experimental evidence supports an asymmetric atom transfer radical addition (ATRA) mechanism. nih.govnih.gov The stereodetermining step is proposed to be the outer-sphere bromine abstraction from a (bisphosphine)Rh(II)BrCl complex by a benzylic radical intermediate. nih.govnih.gov This mechanism is unprecedented in asymmetric catalysis and opens a new platform for the development of other enantioselective radical reactions. nih.govnih.gov

| Substrate | Ar Group | CX₄ Reagent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1a | Ph | BrCCl₃ | 90 | 95 |

| 1b | 4-MeC₆H₄ | BrCCl₃ | 88 | 96 |

| 1c | 4-MeOC₆H₄ | BrCCl₃ | 80 | 96 |

| 1d | 4-FC₆H₄ | BrCCl₃ | 85 | 94 |

| 1e | 4-ClC₆H₄ | BrCCl₃ | 87 | 93 |

| 1o | 2-Naphthyl | BrCCl₃ | 90 | 97 |

| 1v | Ph | HCCl₃ | 85 | 95 |

| 1w | Ph | BrCBrCl₂ | 88 | 95 |

Mechanistic Investigations and Stereochemical Induction in S Tcfp Rhodium Catalysis

Elucidation of Catalytic Cycles

The catalytic cycle in (S)-TCFP-Rhodium catalyzed hydrogenations involves a series of fundamental steps, including the activation of molecular hydrogen, coordination of the prochiral substrate, and the stereoselective transfer of hydrogen atoms.

Hydrogen Activation Pathways

A critical step in the catalytic cycle is the activation of molecular hydrogen by the rhodium center. While early mechanistic proposals for rhodium-catalyzed hydrogenations often invoked an "alkene mechanism" where substrate coordination precedes hydrogen activation, recent studies on systems with electron-rich P-chirogenic ligands like TCFP suggest a different pathway. tcichemicals.com Evidence points towards the formation of rhodium-dihydride intermediates as a key step. tcichemicals.com Computational studies have further supported that pathways involving hydrogen activation prior to the formation of a stable chelate complex with the substrate are often lower in free energy. acs.orgresearchgate.net This suggests that the rhodium complex can first react with hydrogen to form a dihydride species, which then engages with the substrate.

Substrate Coordination and Insertion Steps

Following hydrogen activation, or in some cases preceding it, the prochiral alkene substrate coordinates to the rhodium center. The (S)-TCFP ligand, with its distinct steric profile featuring three bulky tert-butyl groups, creates a "three-hindered quadrant" environment around the metal. rsc.orgwiley-vch.de This steric arrangement directs the incoming substrate to coordinate in a specific orientation to minimize steric clashes, which is a key factor in inducing high enantioselectivity. rsc.org

The binding of the substrate to the rhodium(I) catalyst can be complex and is often dependent on the specific substrate and reaction conditions. acs.org For instance, with certain substrates, weak and reversible binding is observed at low temperatures. acs.orgresearchgate.net Once the substrate is coordinated, the reaction proceeds through migratory insertion of the alkene into a rhodium-hydride bond, a step that is often rate-determining. asau.ru This is followed by reductive elimination to afford the hydrogenated product and regenerate the active catalyst.

Identification and Characterization of Key Intermediates

The direct observation and characterization of intermediates in the catalytic cycle provide invaluable insights into the reaction mechanism. A combination of spectroscopic techniques and computational modeling has been employed to identify and study these transient species.

Spectroscopic Detection and Analysis of Hydride Intermediates

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in detecting and characterizing key intermediates. Low-temperature NMR studies have allowed for the direct observation of rhodium-hydride species. For example, in the hydrogenation of β-dehydroamino acids catalyzed by a rhodium complex with a related P-chiral ligand, a monohydride intermediate was quantitatively formed and its structure determined by NMR at 173 K. acs.org While direct spectroscopic evidence for dihydride intermediates in the (S)-TCFP-Rh system can be challenging to obtain due to their transient nature, their involvement is strongly supported by mechanistic studies on analogous systems and computational results. tcichemicals.comacs.org

Computational Approaches to Reaction Mechanism

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the complex potential energy surfaces of catalytic reactions. mdpi.comfigshare.com Computational studies on rhodium-catalyzed asymmetric hydrogenations have provided detailed insights into the entire catalytic cycle, including the structures and energies of reactants, transition states, and intermediates. acs.orgacs.org

These computational models have been particularly valuable in:

Evaluating different reaction pathways: DFT calculations have helped to discern the relative energetic favorability of the "alkene-first" versus "hydride-first" mechanisms, often indicating that hydrogen activation can precede substrate chelation. acs.orgresearchgate.net

Rationalizing enantioselectivity: By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, computational models can accurately predict the enantiomeric excess observed experimentally. acs.orgresearchgate.net These studies often reveal that stereoselection occurs at the stage of C-C double bond coordination within an octahedral Rh(III) intermediate. researchgate.net

Investigating non-covalent interactions: Computational analysis can highlight the role of subtle non-covalent interactions, such as C-H•••π interactions between the catalyst and substrate, in stabilizing certain transition states and directing the stereochemical outcome. researchgate.netresearchgate.net

For the (S)-TCFP-Rhodium system, computational studies have reinforced the "three-hindered quadrant" model, demonstrating how the ligand's steric bulk effectively controls the substrate's approach to the metal center. rsc.orgwiley-vch.de

Compound Names

| Compound Name | Abbreviation |

| (S)-Trichickenfootphos | (S)-TCFP |

| Rhodium | Rh |

Interactive Data Table: Selected Substrates in this compound Catalyzed Asymmetric Hydrogenation

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Precursor to Pregabalin | (S)-Pregabalin precursor | 98% | wiley-vch.de |

| (Z)-Methyl α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99% | ub.edu |

| Racemic Aldimines | Chiral Arylglycines | Good | researchgate.net |

| β-Dehydroamino Acid Derivatives | Chiral β-Amino Acid Derivatives | up to >99% | nih.gov |

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of transition-metal-catalyzed reactions. For the (S)-TCFP-Rhodium system, DFT calculations provide critical insights into the geometries and energies of intermediates and, most importantly, the transition states that determine the reaction rate and enantioselectivity.

A combined experimental and computational study on the asymmetric hydrogenation of β-dehydroamino acids catalyzed by a rhodium complex of the enantiomeric (R)-TCFP ligand provided a detailed look at the catalytic pathway. acs.org Low-temperature NMR experiments identified a key monohydride intermediate, whose structure and relative stereochemistry were determined. acs.org This experimental data served as a crucial benchmark for DFT calculations, which were then used to map out the conceivable reaction pathways. acs.org

The computations revealed that the relative free energies of the transition states are the ultimate determinant of enantioselectivity. acs.orgresearchgate.net In these catalytic systems, several potential pathways can exist, including those where the substrate coordinates before hydrogen activation (the "unsaturated" or Halpern-Brown mechanism) and those where oxidative addition of hydrogen to the rhodium center occurs first (the "dihydride" mechanism). wiley-vch.denih.gov DFT studies on TCFP and related electron-rich P-chirogenic phosphine-rhodium complexes have shown that pathways involving the initial formation of a dihydride intermediate are often lower in energy than those proceeding through the hydrogenation of a pre-formed Rh(I) square planar chelate complex. acs.orgresearchgate.net The calculations focus on identifying the lowest energy transition states for the C-H bond-forming (migratory insertion) step for both the R and S pathways.

| Catalyst System | Substrate | Pathway | Rate-Determining Step | Calculated Relative Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|---|

| Rh-TCFP | (E)-β-dehydroamino acid | pro-R | Migratory Insertion | 13.0 |

| Rh-TCFP | (E)-β-dehydroamino acid | pro-S | Migratory Insertion | 15.8 |

| Rh-BenzP | Enamide 1a | pro-R | Migratory Insertion | 15.2 |

| Rh-BenzP | Enamide 1a | pro-S | Migratory Insertion | 18.4 |

Prediction of Enantioselectivity based on Energetic Pathways

The enantiomeric excess (ee) of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to the (R)- and (S)-products. A larger energy difference corresponds to higher enantioselectivity. Computational chemistry, through DFT, allows for the direct calculation of these energy differences, enabling the prediction of the stereochemical outcome. chemrxiv.org

For rhodium complexes with TCFP and analogous P-chirogenic ligands, it has been found that the computed differences in the free energies of the transition states for the key stereodetermining step—often the coordination of the double bond or the subsequent migratory insertion—correlate well with the experimentally observed optical yields. acs.orgresearchgate.net

The process involves mapping the potential energy surface for the catalytic cycle. Studies on the related (R,R)-BenzP*-Rh catalyst have demonstrated that stereoselection often occurs at the stage of C=C double bond coordination to a Rh(III) octahedral dihydride complex. researchgate.net The catalyst's chiral environment makes the coordination leading to one diastereomeric intermediate energetically more favorable. The subsequent migratory insertion from this lower-energy intermediate proceeds through a lower-energy transition state, thus producing one enantiomer in excess. researchgate.net The energy difference (ΔΔG‡) between the lowest-energy transition states for the competing R and S pathways directly predicts the major enantiomer and the expected ee value. For instance, a calculated ΔΔG‡ of 3.2 kcal/mol in a related system was shown to correspond to a very high enantiomeric excess, validating the predictive power of the energetic analysis. acs.org

Stereocontrol Models and Rationalization of Enantioselectivity

The remarkable enantioselectivity achieved with the this compound catalyst stems from a well-defined and rigid chiral environment created by the ligand. Stereocontrol models, based on both computational and experimental data, help to rationalize how this chiral information is effectively transferred to the substrate during the catalytic reaction.

Role of Ligand Conformation in Chiral Induction

The (S)-TCFP ligand is a C1-symmetric, P-chirogenic bisphosphine. wiley-vch.de Its most defining structural feature is the presence of three bulky tert-butyl groups and one smaller methyl group attached to the phosphorus atoms. wiley-vch.dersc.org When coordinated to a rhodium center, the ligand forms a rigid four-membered chelate ring. wiley-vch.de This conformation, coupled with the steric bulk of the substituents, establishes a "three-hindered quadrant" model. wiley-vch.dersc.org

According to this model, three of the four quadrants around the rhodium center are sterically blocked by the large tert-butyl groups. rsc.orgub.edu This leaves only one quadrant—the one containing the much smaller methyl group—as an open and accessible space for the incoming substrate to coordinate to the metal. ub.eduub.edu This severe steric constraint effectively dictates the trajectory and orientation of the substrate's approach, forcing it to bind in a specific manner to minimize steric clashes. This enforced coordination geometry is the primary mechanism of chiral induction, pre-organizing the substrate for a highly stereoselective transformation. ub.edu

| Quadrant | Dominant Substituent | Steric Hindrance | Substrate Accessibility |

|---|---|---|---|

| Upper-Right | tert-Butyl | High | Blocked |

| Upper-Left | tert-Butyl | High | Blocked |

| Lower-Right | tert-Butyl | High | Blocked |

| Lower-Left | Methyl | Low | Open |

Substrate-Catalyst Interactions Governing Stereochemical Outcome

While the quadrant model provides a powerful steric rationale, the final stereochemical outcome is also governed by more subtle substrate-catalyst interactions within the accessible quadrant. The primary interaction is steric repulsion, which forces the substrate to adopt a conformation that places its smaller substituent pointing toward the ligand backbone and its larger substituent away from it.

Furthermore, studies on the closely related Rh-BenzP* system have revealed the importance of non-covalent interactions, such as C-H···π interactions. researchgate.net These can occur between a tert-butyl group on the ligand and an aryl ring on the substrate. researchgate.net Such attractive interactions can further stabilize the transition state leading to the major product, enhancing enantioselectivity.

The nature of the substrate itself plays a crucial role. A combined experimental and computational study on a Rh-BenzP* catalyst showed that while enamides with aryl substituents consistently yielded the (R)-product due to favorable C-H···π interactions, an enamide with a bulky tert-butyl substituent gave the opposite (S)-enantiomer. researchgate.net In the latter case, severe steric hindrance between the substrate's and the ligand's tert-butyl groups disfavored the pathway to the R-product, making the S-pathway the lower energy option. researchgate.net This demonstrates that the stereochemical outcome arises from a delicate balance of steric and electronic interactions between the specific substrate and the catalyst's chiral pocket.

Comparison of Theoretical and Experimental Stereoselectivity

A critical validation of any mechanistic model is its ability to accurately reproduce experimental results. In the context of (S)-TCFP-Rhodium catalysis, there is generally strong agreement between the enantioselectivity predicted by DFT calculations and that observed in the laboratory.

For the hydrogenation of a β-dehydroamino acid catalyzed by (R)-TCFP-Rh, low-temperature experiments yielded the product with 99.2% ee (R). acs.org This result was in excellent agreement with the reaction pathway determined by DFT, which identified the transition state leading to the R-product as being significantly lower in energy. acs.org

| Catalyst | Substrate | Predicted Major Enantiomer (from DFT) | Calculated ΔΔG‡ (kcal/mol) | Experimental Major Enantiomer | Experimental ee (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-TCFP-Rh | (E)-3-acetylamino-2-butenoate | R | ~2.8 | R | 99.2 | acs.org |

| (R,R)-BenzP-Rh | Enamide 1a | R | 3.2 | R | 89.6 | researchgate.netacs.org |

| (R,R)-BenzP-Rh | Enamide 1c | R | N/A | R | 99.9 | researchgate.net |

Note: Data for BenzP-Rh, a structurally and mechanistically similar catalyst, is included to illustrate the strong correlation typically observed.*

In some cases, computational studies have been essential for explaining counter-intuitive experimental results. For instance, mechanistic studies on related systems have challenged the long-held "major/minor" concept, which posited that the most abundant catalyst-substrate diastereomer in solution would react faster to form the major product. acs.org Experiments with a Rh-BenzP* catalyst showed that the major observable intermediate should have led to the S-product, yet the reaction gave the R-product with >98% ee. acs.org DFT calculations resolved this discrepancy by uncovering a lower-energy, more complex pathway that correctly predicted the formation of the R-product, demonstrating that the most stable intermediate is not necessarily the most reactive one. acs.org This synergy between theory and experiment is vital for a true understanding of stereocontrol in (S)-TCFP-Rhodium catalysis.

Factors Influencing Catalytic Performance of S Tcfp Rhodium Complexes

Ligand Structure and its Electronic and Steric Effects

(S)-TCFP, known as (S)-Trichickenfootphos, is a C1-symmetric, methylene-bridged diphosphine ligand. ub.edu Its structure is distinguished by the presence of three bulky tert-butyl groups, which strategically obstruct three of the four spatial quadrants around the coordinated rhodium atom. wiley-vch.dersc.org This "three-hindered quadrant" design intentionally leaves one quadrant less sterically encumbered, featuring a smaller methyl group. rsc.org This asymmetry is fundamental to the ligand's ability to create a precisely defined chiral environment.

From an electronic standpoint, the phosphorus atoms are substituted with alkyl groups, which act as potent σ-donors. ub.edu This electron-donating nature enriches the rhodium center, fostering strong metal-ligand bonds, a feature particularly beneficial when using late transition metals. ub.edu The synergy between substantial steric bulk and high electron density is a key determinant of the high catalytic activity and selectivity observed with (S)-TCFP-Rh complexes. conicet.gov.ar

The specific substituents attached to the phosphorus atoms of the TCFP ligand are the primary drivers of the electronic and steric characteristics of the resulting rhodium complex. mdpi.com The TCFP ligand is composed of two distinct phosphino (B1201336) groups: a di-tert-butylphosphino moiety and a tert-butyl(methyl)phosphino moiety, linked by a methylene (B1212753) bridge. ub.edu

The voluminous tert-butyl groups impose significant steric hindrance, a property that is harnessed to dictate the stereochemical outcome of catalytic reactions. wiley-vch.dewikipedia.org This steric shielding effect is further amplified by the constrained bite angle of the four-membered chelate ring formed upon coordination to rhodium. ub.edu The electron-rich nature of the alkylphosphine substituents enhances their σ-donor capability, leading to robust rhodium-phosphine bonds and consequently, heightened catalytic activity. ub.educonicet.gov.ar It is a well-established principle that bulky, electron-donating diphosphine ligands tend to form highly active and selective rhodium catalysts for asymmetric hydrogenation, whereas ligands with bulky, electron-withdrawing groups often show diminished performance. conicet.gov.armdpi.com

Modifications to these substituents can further refine catalytic performance. For instance, the related ligand (R)-BulkyP*, where the di-tert-butylphosphino group is replaced by a di-1-adamantylphosphino group, exhibits even more pronounced steric effects. rsc.orgmdpi.com This structural change not only results in an air-stable crystalline solid, a practical advantage over the air-sensitive oil form of TCFP, but has also been shown to enhance both the efficiency and enantioselectivity in the asymmetric hydrogenation of certain functionalized olefins. mdpi.com

The distinct steric landscape of the (S)-TCFP ligand, arising from its C1-symmetry and the "three-hindered quadrant" arrangement, establishes a highly specific and effective chiral pocket around the rhodium metal center. ub.edursc.org The stereochemical course of the reaction is predominantly controlled by the steric effects imposed by the ligand, which guides the approaching substrate to coordinate in a preferred orientation. rsc.orgjst.go.jp

The rigidity of the four-membered ring formed by the chelation of TCFP to the rhodium atom is a critical factor in achieving exceptional enantioselectivities. rsc.org This structural constraint minimizes conformational flexibility, thereby maintaining a well-defined chiral environment throughout the catalytic cycle. The precise nature of the interaction between the substrate and the catalyst is nuanced and depends on the specific structures of both the rhodium complex and the substrate molecule. acs.org

Optimization of Reaction Conditions

Beyond the intrinsic properties of the ligand, the catalytic performance of (S)-TCFP-Rhodium complexes is profoundly influenced by the optimization of external reaction conditions. acs.org Variables such as the solvent system, temperature, and pressure, as well as catalyst loading, must be carefully controlled to maximize conversion and enantioselectivity. acs.orgcatalysis.blog

The choice of solvent is a critical parameter in catalysis, capable of altering reaction rates and selectivities by orders of magnitude. rsc.orgosti.gov Solvents can stabilize reactive intermediates, influence the solubility of reactants and products, and directly interact with the catalyst. catalysis.blogosti.gov For hydrogenations catalyzed by rhodium-phosphine complexes, polar solvents are often found to be beneficial. catalysis.blog

A notable example is the Rh-TCFP catalyzed asymmetric hydrogenation of a β-acetamido dehydroamino acid. Research demonstrated that the addition of approximately 15% water to a tetrahydrofuran (B95107) (THF) solvent system significantly improved the enantiomeric excess (ee) to >95%. acs.org This highlights the potential for co-solvents to modulate catalyst performance. In studies with analogous rhodium-phosphine catalysts, a clear trend was observed where polar solvents such as 2-propanol and ethyl acetate (B1210297) yielded higher enantioselectivities compared to less polar options like THF or dichloromethane (B109758). acs.org The solvent can also play a structural role by influencing the aggregation of catalyst complexes, where hydrogen bonding in fluorinated alcohols, for example, can stabilize self-assembled catalyst structures, leading to enhanced stereoselectivity. researchgate.net

Table 1: Effect of Solvent on Enantioselectivity in a Rh-Catalyzed Hydrogenation Data based on findings for a related (R,R)-BenzP-Rh complex.*

| Solvent | Enantiomeric Excess (% ee) |

| 2-Propanol | High |

| Ethyl Acetate | High |

| Tetrahydrofuran (THF) | Decreased |

| Dichloromethane | Decreased |

| This table illustrates the general trend that polar solvents tend to enhance enantioselectivity in similar Rh-phosphine catalyzed hydrogenations. acs.org |

Temperature is a key variable that can exert a strong influence on the enantioselectivity of a reaction. researchgate.netnih.gov While it is common for lower reaction temperatures to result in higher enantiomeric excesses, this relationship is not universal. rsc.org

Low-temperature NMR studies have provided insight into the catalyst-substrate interactions. For the hydrogenation of (E)-3-acetylamino-2-butenoate with an (R)-TCFP-Rh catalyst, weak and reversible binding was observed in the temperature range of 173 K to 253 K (−100 °C to −20 °C). acs.org At ambient temperatures, the catalyst was observed to slowly isomerize the substrate. acs.org Experiments with a related Rh-BenzP* catalyst at −78 °C demonstrated the direct and rapid reaction of the catalyst-substrate complex with hydrogen to yield the product with over 98% ee. acs.org

Hydrogen pressure is another critical parameter that can affect both the rate and the stereochemical outcome of the hydrogenation. researchgate.net In studies involving a similar catalyst, the effect of pressure was found to be substrate-dependent. For the hydrogenation of one enamide, the enantioselectivity remained constant over a pressure range of 1 to 40 bar. researchgate.net However, for other substrates, the enantioselectivity was highly sensitive to changes in hydrogen pressure within the same range. researchgate.net

Table 2: Influence of Temperature on Enantioselectivity for (R,R)-BenzP-Rh Catalyzed Hydrogenation of Enamide 1*

| Temperature (K) | Enantiomeric Excess (% ee) |

| 323 | 85.7 |

| 298 | 89.6 |

| 273 | >90 (estimated) |

| 195 | 98.9 |

| This table shows a clear trend of increasing enantioselectivity with decreasing temperature for a related rhodium-phosphine catalyst system. acs.org |

A hallmark of the this compound catalyst system is its high level of activity, which enables reactions to proceed efficiently with low catalyst loadings. This translates to high turnover numbers (TON), a critical factor for the economic viability of industrial-scale synthesis. ub.eduacs.org The TON, defined as the moles of product formed per mole of catalyst, is a key metric of catalyst productivity. ub.edu

In the development of a process to synthesize a β-amino acid-based drug candidate, a catalyst derived from TCFP was noted for its faster reaction rate and the ability to be used at a lower loading compared to a competing catalyst based on the Binapine ligand. acs.org The high efficiency of TCFP-Rh catalysts is further exemplified in the asymmetric hydrogenation of the benchmark substrate methyl (Z)-α-acetamidocinnamate (Z-MAC). In this reaction, complete conversion and high selectivity were maintained even at a high substrate-to-catalyst ratio (S/C) of 10,000. conicet.gov.ar Achieving high TONs is particularly important when using catalysts based on precious and costly metals like rhodium. wiley-vch.de

Table 3: Performance of this compound Catalyst in Asymmetric Hydrogenation

| Substrate | Substrate/Catalyst (S/C) Ratio | Conversion | Enantiomeric Excess (% ee) |

| Methyl α-acetamidoacrylate (MAA) | 10,000 | Full | 99 |

| (Z)-methyl α-acetamidocinnamate (Z-MAC) | 10,000 | Full | High |

| β-amino acid precursor | Low | >99% | 96 |

| This table summarizes the high efficiency of the this compound catalyst across different substrates, demonstrating its capability for high turnover numbers. conicet.gov.aracs.org |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| (S)-TCFP | (S)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane |

| (R)-BulkyP | (R)-di-1-adamantylphosphino-(tert-butylmethylphosphino)methane |

| THF | Tetrahydrofuran |

| Z-MAC | Methyl (Z)-α-acetamidocinnamate |

| MAA | Methyl α-acetamidoacrylate |

| Binapine | [Structure varies] |

| BenzP | (R,R)-1,2-bis(tert-butylmethylphosphino)benzene |

| Rh-Binapine | Rhodium complex of Binapine ligand |

| (R,R)-BenzP-Rh | Rhodium complex of (R,R)-BenzP ligand |

Comparative Analysis with Other Chiral Rhodium Catalytic Systems

Performance Benchmarking Against Established P-Chiral Ligands

P-chirogenic phosphines, where the phosphorus atom itself is the stereogenic center, represent a significant class of ligands in asymmetric catalysis. The performance of (S)-TCFP is benchmarked against some of the most successful P-chiral bisphosphine ligands.

The landscape of asymmetric hydrogenation has been shaped by a variety of powerful bisphosphine ligands. tcichemicals.com Ligands such as (S,S)-DIPAMP, developed by Knowles, were pioneering in the industrial synthesis of L-DOPA. tcichemicals.com Others, like the C2-symmetric BINAP and DuPhos, are renowned for their broad applicability and high enantioselectivity in the hydrogenation of a wide range of substrates. rsc.orgacs.orgokayama-u.ac.jp

(S)-TCFP, or Trichickenfootphos, distinguishes itself through its C1-symmetry and unique "three-hindered quadrant" design. wiley-vch.dersc.org This structure, featuring three bulky tert-butyl groups, creates a highly specific coordination environment around the rhodium center, leaving one quadrant relatively unhindered for substrate binding. wiley-vch.dersc.org This design is a departure from the more common C2-symmetric ligands like DuPhos or DIPAMP. wiley-vch.de

P-chiral ligands like MiniPHOS and BisP*, developed by Imamoto, are also known for their high performance. rsc.orgnih.gov MiniPHOS, a methylene-bridged diphosphine, has demonstrated excellent results in the asymmetric hydrogenation of various substrates. ub.edu (S)-TCFP shares the methylene (B1212753) bridge motif with MiniPHOS. ub.edu The development of (S)-TCFP was driven by the need for highly active and selective catalysts, and it has proven to be effective for various substrates, including β-acetamido dehydroamino acids. acs.org In direct comparisons for specific applications, such as the synthesis of a β-amino acid-based drug candidate, the Rh-TCFP catalyst was one of only a few systems, alongside one using a Binapine ligand, that provided the required high enantiomeric excess (>90% ee) and conversion rates. acs.org

The performance of chiral catalysts is often evaluated using standard benchmark substrates, such as methyl α-acetamidoacrylate (MAA) and (Z)-methyl α-acetamidocinnamate (Z-MAC).

A direct comparison between the rhodium complexes of (S)-TCFP and a related carbon-bridged analog, (S)-MaxPHOS, in the hydrogenation of these substrates highlights their similar high efficacy. For the hydrogenation of MAA, both catalysts achieved complete conversion and 99% enantiomeric excess (ee) in a short timeframe, even at high substrate-to-catalyst ratios (S/C = 10,000). conicet.gov.aruoa.gr In the case of the more sterically demanding Z-MAC substrate, the (S)-TCFP catalyst demonstrated slightly faster reaction kinetics, reaching full conversion in 15 minutes compared to 30 minutes for the MaxPHOS system under similar conditions. conicet.gov.aruoa.gr

| Substrate | Catalyst | S/C Ratio | Time (min) | Conversion (%) | ee (%) | Reference |

| MAA | [Rh(S-TCFP)(cod)]BF₄ | 100 | 10 | >99 | 99 | conicet.gov.ar, uoa.gr |

| MAA | [Rh(S-MaxPHOS)(cod)]BF₄ | 100 | 10 | >99 | 99 | conicet.gov.ar, uoa.gr |

| MAA | [Rh(S-TCFP)(cod)]BF₄ | 10,000 | 30 | >99 | 99 | conicet.gov.ar, uoa.gr |

| MAA | [Rh(S-MaxPHOS)(cod)]BF₄ | 10,000 | 30 | >99 | 99 | conicet.gov.ar, uoa.gr |

| Z-MAC | [Rh(S-TCFP)(cod)]BF₄ | 100 | 15 | >99 | >99 | conicet.gov.ar, uoa.gr |

| Z-MAC | [Rh(S-MaxPHOS)(cod)]BF₄ | 100 | 30 | >99 | >99 | conicet.gov.ar, uoa.gr |

Beyond these benchmarks, the Rh-(S)-TCFP system has proven highly effective for the asymmetric hydrogenation of cyclic α-dehydroamino ketones, delivering excellent enantioselectivities (97−99% ee) for a range of substrates. researchgate.net

Comparison with Other Classes of Chiral Ligands in Rhodium Catalysis

While bisphosphines are workhorse ligands, other classes have also found significant application in rhodium catalysis.

Monodentate ligands, such as phosphoramidites (e.g., MonoPhos) and phosphites, offer advantages in terms of synthetic accessibility and modularity. rsc.orgresearchgate.net Rhodium complexes of monodentate phosphoramidites have shown high enantioselectivities in the hydrogenation of dehydroamino acids and enamides. researchgate.net Phosphites are strong π-acceptors and can stabilize low oxidation state transition metals. nih.gov While these ligands can be highly effective, the bidentate nature of bisphosphines like TCFP often provides a more rigid and well-defined chiral environment, which can lead to higher enantioselectivity and catalytic activity in many cases. The chelation of a bidentate ligand to the metal center generally results in a more stable and robust catalyst complex.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine (B1218219) ligands. illinois.edu They are typically stronger σ-donors than phosphines, which can lead to different reactivity and stability profiles for the resulting metal complexes. sigmaaldrich.com While NHC-Rh complexes are used in various catalytic transformations, phosphine ligands like TCFP remain dominant in the field of asymmetric hydrogenation due to a long history of development and proven efficacy. nih.govresearchgate.net The strong bond between the NHC and the metal can sometimes be a disadvantage, as it may hinder ligand dissociation, a key step in some catalytic cycles. researchgate.net

Cyclopentadienyl (Cp) and related ligands, including ferrocenyl-based phosphines like those in the Josiphos family, are also prevalent in rhodium catalysis. acs.orgresearchgate.net These ligands combine the steric and electronic properties of the Cp moiety with the coordinating power of phosphines. While TCFP is a purely phosphine-based ligand system, ferrocenyl ligands introduce a different structural and electronic framework that has proven highly successful in numerous asymmetric hydrogenations. acs.orgresearchgate.net

Advantages and Limitations of (S)-TCFP-Rhodium Complexes in Asymmetric Synthesis

Advantages:

High Enantioselectivity and Activity: The Rh-TCFP catalytic system provides excellent enantioselectivities (often >95% ee) and high activity for a variety of substrates, including challenging β-acetamido dehydroamino acids and cyclic enamides. acs.orgresearchgate.net

Unique Chiral Pocket: The C1-symmetric "three-hindered quadrant" design creates a unique and highly effective chiral environment, which is a key factor in its high performance. wiley-vch.dersc.org

Versatility: The catalyst has demonstrated its utility in the synthesis of complex chiral molecules, including the pharmaceutical agent imagabalin. rsc.org

Tolerance of Substrate Geometry: A significant advantage is the ability of the Rh-TCFP system to hydrogenate E/Z mixtures of certain substrates, such as β-acetamido dehydroamino acids, to give a single enantiomer with high conversion, which can simplify synthetic procedures by avoiding the need for substrate purification. rsc.org

Limitations:

Ligand Synthesis and Handling: The free TCFP ligand is an air-sensitive oil, which can make it difficult to handle and store, presenting a practical challenge for its widespread use. nih.gov However, subsequent developments have led to more air-stable solid analogs like t-Bu-Wudaphos, which aims to replicate the successful three-hindered quadrant strategy of TCFP. rsc.org

Substrate Specificity: Like many highly specialized catalysts, the performance of Rh-TCFP can be substrate-dependent. While it excels for certain classes of compounds, it may not be the optimal choice for all types of asymmetric hydrogenations when compared to the broad applicability of ligands like BINAP or DuPhos.

Advanced Methodologies and Future Directions in S Tcfp Rhodium Catalysis

Computational Catalyst Design and Mechanistic Predictions for New TransformationsNo computational studies, catalyst design efforts, or mechanistic predictions for new transformations involving (S)-TCFP-Rhodium have been reported in the available literature.

Compound Names

Conclusion and Outlook

Summary of Key Research Findings and Contributions

(S)-TCFP-Rh, a complex featuring a P-chiral phosphine (B1218219) ligand, has demonstrated notable efficacy as a catalyst in asymmetric synthesis. Its primary contribution lies in the highly enantioselective hydrogenation of various prochiral substrates, including unsaturated acids, ketones, and imines. The conformational rigidity and electron-rich nature of the TCFP (trichickenfootphos) ligand are crucial to its high performance, inducing excellent enantioselectivity and high catalytic activity.

Research has particularly highlighted its utility in the asymmetric hydrogenation of α-amino acid precursors. In these reactions, the this compound catalyst has consistently delivered high conversions and enantiomeric excesses (ee), often exceeding 99%. For instance, in the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), the catalyst has shown complete conversion and an enantiomeric excess of 99%.

The performance of this compound in the asymmetric hydrogenation of various substrates is summarized in the interactive data table below.

| Substrate | Solvent | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | MeOH | >99 | 99 |

| (Z)-α-Acetamidocinnamic acid | MeOH | >99 | 99 |

| Itaconic acid | MeOH | >99 | 99 |

| Methyl (Z)-α-acetamido-β-(3-quinolyl)acrylate | MeOH | >99 | >99 |

| (E)-Methyl 3-acetamido-2-butenoate | MeOH | >99 | 99 |

| (Z)-Methyl 3-acetamido-2-butenoate | THF | >99 | 96 |

This data is compiled from studies comparing this compound with other catalysts.

These findings underscore the significant contribution of this compound to the synthesis of chiral building blocks that are crucial in the pharmaceutical and fine chemical industries. The high enantioselectivities achieved with this catalyst are a direct result of the unique steric and electronic properties of the TCFP ligand, which creates a highly effective chiral environment around the rhodium center.

Potential for Further Development and Broader Impact in Chemical Synthesis

The potential for the further development and broader impact of this compound in chemical synthesis is substantial. Building on its success in asymmetric hydrogenation, the catalyst could be explored for other rhodium-catalyzed transformations, such as hydroformylation, hydroboration, and C-H functionalization reactions. The unique chiral environment provided by the TCFP ligand may offer novel reactivity and selectivity in these areas.

The development of analogues of the TCFP ligand, with modified steric and electronic properties, could lead to a new generation of catalysts with improved activity, selectivity, and substrate scope. This "ligand tuning" approach is a cornerstone of modern catalyst development and holds significant promise for the this compound system.

The broader impact of this compound lies in its contribution to the ever-growing toolbox of catalysts for asymmetric synthesis. The ability to reliably and efficiently create chiral molecules is of paramount importance for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. By providing a highly effective catalyst for key transformations, research on this compound contributes to the advancement of these critical scientific and industrial endeavors. As our understanding of its catalytic behavior deepens, and as new applications and modifications are explored, this compound and its derivatives are poised to continue to play a significant role in the field of chemical synthesis.

Q & A

Q. What are the established methods for synthesizing (S)-TCFP-Rh enantioselectively?

this compound is synthesized using enantioselective phosphine ligands under controlled conditions. Key steps include:

- Coordination of rhodium(I) with cyclooctadiene (COD) and chiral phosphine ligands.

- Purification via recrystallization to achieve ≥97% enantiomeric excess (e.e.), as verified by chiral HPLC .

- Handling under inert atmospheres (e.g., argon) due to air sensitivity.